molecular formula C19H28BrN3O6S B1293430 Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate CAS No. 1017782-70-5

Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate

Cat. No.: B1293430
CAS No.: 1017782-70-5
M. Wt: 506.4 g/mol
InChI Key: SZYUVMBYYLCPKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors to form the tetrahydro-1(2H)-pyrazinecarboxylate core.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the bromoethyl group: The bromoethyl group is attached via nucleophilic substitution reactions.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions

Chemical Reactions Analysis

Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromoethyl group may participate in covalent bonding with target molecules, while the sulfonyl and Boc groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds, such as:

These comparisons highlight the unique features of Benzyl 4-(N-(2-bromoethyl)-N-(tert-butoxycarbonyl)sulfamoyl)piperazine-1-carboxylate, particularly its bromoethyl group, which may confer distinct reactivity and biological properties.

Properties

IUPAC Name

benzyl 4-[2-bromoethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrN3O6S/c1-19(2,3)29-18(25)23(10-9-20)30(26,27)22-13-11-21(12-14-22)17(24)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYUVMBYYLCPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCBr)S(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649773
Record name Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-70-5
Record name Phenylmethyl 4-[[(2-bromoethyl)[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(2-bromoethyl)(tert-butoxycarbonyl)sulfamoyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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